4-Bromo-3-iodo-1H-indazole-6-carbonitrile
Description
Properties
IUPAC Name |
4-bromo-3-iodo-2H-indazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrIN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAVJYWHXWCCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646743 | |
| Record name | 4-Bromo-3-iodo-2H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-48-2 | |
| Record name | 4-Bromo-3-iodo-1H-indazole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-iodo-2H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromo 3 Iodo 1h Indazole 6 Carbonitrile
Retrosynthetic Dissection of the 4-Bromo-3-iodo-1H-indazole-6-carbonitrile Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. For 4-bromo-3-iodo-1H-indazole-6-carbonitrile (I), the analysis identifies several key disconnections.
The primary disconnection points are the bonds forming the pyrazole (B372694) portion of the indazole ring and the carbon-halogen and carbon-nitrile bonds on the benzene (B151609) ring. A logical sequence involves:
Functional Group Interconversion (FGI): The carbonitrile group can be retrosynthetically derived from an amino group via a Sandmeyer reaction, or from a halide via palladium-catalyzed cyanation.
Indazole Annulation: The indazole ring itself can be disconnected via the N1-N2 and C7a-N1 bonds, leading back to a 2-aminobenzonitrile (B23959) derivative. This is a common strategy in indazole synthesis.
Halogenation Disconnections: The C-Br and C-I bonds can be disconnected, suggesting electrophilic halogenation steps on a suitable aromatic precursor.
This leads to a plausible precursor such as a di-substituted aniline (B41778) or benzonitrile. A potential retrosynthetic pathway is illustrated below, starting from a substituted 2-aminobenzonitrile precursor which is assembled from simpler building blocks.
Figure 1: Retrosynthetic Pathway for 4-Bromo-3-iodo-1H-indazole-6-carbonitrile
Precursor Synthesis and Strategic Functional Group Introduction
The synthesis of the target molecule necessitates precise control over the introduction of three distinct functional groups onto the aromatic core: a bromine atom at C4, an iodine atom at C3, and a carbonitrile group at C6.
Regioselective Halogenation (Bromination and Iodination) Strategies
The timing and methodology of halogenation are critical for achieving the desired 4-bromo-3-iodo substitution pattern. Halogenation can occur either on the aniline/benzonitrile precursor before ring closure or on the indazole scaffold itself.
Halogenation of the Indazole Core: Direct halogenation of the indazole ring is a common and effective strategy. The C3 position of the indazole ring is electronically rich and susceptible to electrophilic substitution.
Iodination: The introduction of iodine at the C3 position is well-documented and can be achieved with high regioselectivity using reagents like iodine (I₂) in the presence of a base or N-iodosuccinimide (NIS). chim.itgoogle.com For instance, reacting 6-nitroindazole (B21905) with iodine in the presence of potassium carbonate provides 3-iodo-6-nitro-indazole. google.com
Bromination: Bromination can be more complex, as multiple sites on the indazole ring can be reactive. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indazoles. chim.it The regioselectivity (e.g., at C3, C5, or C7) can be controlled by adjusting reaction conditions and the nature of substituents already present on the ring. rsc.orgnih.govresearchgate.net Achieving bromination specifically at the C4 position would likely depend on the directing effects of the existing C6-carbonitrile group. A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been reported, suggesting that the electronic nature of the indazole ring allows for specific C-H functionalization. nih.gov
A plausible strategy would involve first synthesizing 1H-indazole-6-carbonitrile, followed by sequential halogenation. Iodination would likely proceed selectively at the C3 position. Subsequent bromination would then be directed to the C4 position, influenced by the existing nitrile and iodo substituents.
| Reagent | Target Position | Substrate | Conditions | Outcome | Reference |
| N-Iodosuccinimide (NIS) | C3 | 1H-Indazole | Various solvents | 3-Iodo-1H-indazole | chim.it |
| N-Bromosuccinimide (NBS) | C3, C5, C7 | 2-Substituted Indazoles | EtOH or H₂O, 50-95 °C | Mono- or poly-brominated indazoles | rsc.orgresearchgate.net |
| N-Bromosuccinimide (NBS) | C7 | 4-Substituted-1H-indazole | N/A | C7-bromo-4-substituted-1H-indazole | nih.gov |
Introduction of the Carbonitrile Moiety
The carbonitrile group at the C6 position can be introduced at various stages of the synthesis.
Palladium-Catalyzed Cyanation: A modern and efficient method involves the palladium-catalyzed cyanation of an aryl halide (e.g., 6-bromo-1H-indazole). Non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly used. orgsyn.org A detailed procedure for the cyanation of 3-iodo-1H-indazole to yield 1H-indazole-3-carbonitrile using an allylpalladium(II) chloride dimer catalyst and Xantphos as a ligand has been published, demonstrating the viability of this transformation on the indazole scaffold. orgsyn.org This method could be adapted to a 6-bromo-indazole precursor.
Sandmeyer Reaction: A classical approach is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine (e.g., 6-amino-1H-indazole) followed by treatment with a copper(I) cyanide salt.
Given the availability of methods for halogenating the indazole ring, a likely synthetic route would start with a precursor that already contains the nitrile group or a group that can be easily converted to it, such as an amino or nitro group. For example, starting with 6-nitroindazole, the nitro group can be reduced to an amine, which is then converted to the nitrile. google.com
| Reaction | Precursor | Reagents | Catalyst System | Outcome | Reference |
| Cyanation | 3-Iodo-1H-indazole | K₄[Fe(CN)₆]·3H₂O | [PdCl(C₃H₅)]₂ / Xantphos | 1H-Indazole-3-carbonitrile | orgsyn.orgorgsyn.org |
| Suzuki Coupling | 5-Bromo-indazole derivative | Aryl boronic acids | Pd(OAc)₂ | 5-Aryl-indazole derivative | ias.ac.in |
Indazole Ring Annulation Techniques
The construction of the indazole ring is the cornerstone of the synthesis. This can be achieved through classical cyclization reactions or modern transition-metal-catalyzed methods. bohrium.com
Cyclization Reactions for Pyrazole Ring Formation
These methods typically involve forming the pyrazole ring onto a pre-functionalized benzene derivative.
From o-Aminobenzonitriles: A versatile method for constructing 1H-indazoles involves the cyclization of ketimines derived from o-aminobenzonitriles. Chen et al. reported a Cu(OAc)₂-mediated N-N bond formation using oxygen as the oxidant, which efficiently converts ketimines into 1H-indazoles in good to excellent yields. nih.gov This approach would be suitable for a precursor like 2-amino-3,5-dibromobenzonitrile.
Japp-Klingemann Reaction: The modified Japp-Klingemann reaction offers another pathway. This involves the reaction of arenediazonium salts with active methylene (B1212753) compounds, followed by cyclization. A one-pot procedure for the synthesis of 1-arylindazoles from nitrophenyl precursors has been developed using this strategy. nih.gov
Cadogan Reaction: This method involves the reductive cyclization of o-nitrobenzylidene derivatives. For instance, o-nitrobenzaldimines can undergo deoxygenative N-N bond formation to yield 1H-indazoles. nih.gov
| Method | Precursor Type | Key Reagents/Conditions | Product | Reference |
| Ketimine Cyclization | o-Aminobenzonitriles | Organometallic reagents, then Cu(OAc)₂, O₂ | 1H-Indazoles | nih.gov |
| Japp-Klingemann | Nitrophenyl derivatives, Acetoacetate | Arenediazonium tosylates, DBU, Pyrrolidine | 1-Arylindazoles | nih.gov |
| Cadogan Reaction | o-Nitrobenzaldimines | Phosphine (B1218219) reductant (e.g., Hexamethylphosphetane) | 1H-Indazoles | nih.gov |
Transition-Metal-Catalyzed Methodologies for Indazole Construction
In recent years, transition-metal catalysis has emerged as a powerful tool for synthesizing indazole cores, often with high efficiency and functional group tolerance. nitk.ac.inresearchgate.net
Rhodium/Copper-Catalyzed C-H Activation: A notable method involves the Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation. This has been used to synthesize 1H-indazoles from benzimidates and nitrosobenzenes. nih.gov
Cobalt-Catalyzed C-H Functionalization: Air-stable Co(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes, followed by in-situ cyclization. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in indazole synthesis. researchgate.net For example, intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones can produce 1H-indazoles. nih.gov
These advanced methods offer alternative routes that might provide better yields or accommodate sensitive functional groups more effectively than classical approaches. The choice of method would depend on the specific substitution pattern of the desired precursor.
| Catalyst System | Reaction Type | Precursors | General Outcome | Reference |
| Rh(III)/Cu(II) | C-H Activation/Annulation | Benzimidates, Nitrosobenzenes | 1H-Indazoles | nih.gov |
| Co(III) | C-H Functionalization/Cyclization | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | nih.gov |
| Pd(0)/Pd(II) | C-H Amination | Aminohydrazones | 1H-Indazoles | nih.gov |
Metal-Free Synthetic Protocols for Indazole Formation
While metal-catalyzed methods are prevalent, metal-free synthetic protocols offer advantages in terms of cost, toxicity, and ease of purification. Several metal-free approaches for the synthesis of the indazole scaffold have been developed. thieme-connect.comorganic-chemistry.org
One such method involves the intramolecular aerobic oxidative C-N coupling of aryl hydrazones using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) under basic conditions in an oxygen atmosphere. thieme-connect.com This approach allows for the synthesis of 3-alkyl/aryl indazoles from a variety of aromatic hydrazones. thieme-connect.com Another metal-free, one-pot reaction utilizes easily available 2-aminophenones and hydroxylamine (B1172632) derivatives to produce indazoles in very good yields. organic-chemistry.org This method is notable for its operational simplicity and tolerance to air and moisture. organic-chemistry.org
Furthermore, 1,3-dipolar cycloaddition reactions between in situ generated diazo compounds and arynes provide a route to 3-substituted indazoles. organic-chemistry.org The synthesis of 1H-indazoles can also be achieved from o-aminobenzoximes through selective activation of the oxime group with methanesulfonyl chloride and triethylamine. researchgate.net
A simple and tuned synthesis of 2H-indazole skeletons can be achieved under metal-free conditions through photochemistry or thermochemistry. For example, 2-((aryl/alkyl/H)ethynyl))aryltriazenes react with arylsulfinic acids under visible-light irradiation to afford 3-functionalized 2H-indazoles without an external photocatalyst. bohrium.com
Table 3: Examples of Metal-Free Reactions for Indazole Synthesis
| Reaction Type | Starting Materials | Reagents | Key Features |
| Intramolecular Oxidative C-N Coupling | Aryl hydrazones | TEMPO, NaHCO₃ or DMAP, O₂ | Transition-metal-free, broad scope. thieme-connect.com |
| One-Pot Condensation/Cyclization | 2-aminophenones, hydroxylamine derivatives | Not specified | Operationally simple, mild conditions. organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | N-tosylhydrazones (for in situ diazo generation), arynes | Not specified | Mild reaction conditions. organic-chemistry.org |
| Cyclization | o-aminobenzoximes | MsCl, Et₃N | Mild conditions, good to excellent yields. researchgate.net |
| Photochemical/Thermochemical Cyclization | 2-((aryl/alkyl/H)ethynyl))aryltriazenes, arylsulfinic acids | Visible light or heat | Metal-free, forms 2H-indazoles. bohrium.com |
Regiochemical Control in Halogenated Indazole Synthesis
Achieving regiochemical control is a critical challenge in the synthesis of multiply substituted indazoles like 4-Bromo-3-iodo-1H-indazole-6-carbonitrile. The substitution pattern on the benzene ring significantly influences the position of further functionalization.
For instance, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been successfully achieved. nih.gov This regioselectivity allows for subsequent palladium-mediated Suzuki-Miyaura reactions at the C7 position. nih.gov The synthesis of 1-alkyl- or 1-aryl-1H-indazoles can be accomplished with high regioselectivity through copper-catalyzed cyclizations of 2-haloarylcarbonylic compounds. nih.gov
The alkylation of indazoles often leads to a mixture of N1 and N2 substituted products. nih.gov However, regioselective N-alkylation can be influenced by reaction conditions such as the choice of base and solvent. nih.gov For example, N-alkylation of indazole under Mitsunobu conditions shows a preference for the N-2 regioisomer. nih.gov Conversely, using sodium hydride in tetrahydrofuran (B95107) can lead to high N-1 regioselectivity, particularly with electron-deficient indazoles. nih.govresearchgate.net The regioselective protection of the N-2 position of indazoles can be achieved using a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can then direct regioselective C-3 lithiation. nih.gov
Orthogonal Protecting Group Strategies in Complex 4-Bromo-3-iodo-1H-indazole-6-carbonitrile Synthesis
In the synthesis of complex molecules with multiple reactive sites, such as 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, the use of orthogonal protecting groups is essential. bham.ac.ukjocpr.com Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection and functionalization of specific sites without affecting other protected groups. numberanalytics.com
For example, the N-1 nitrogen of the indazole ring can be protected to facilitate regioselective functionalization at other positions. A common strategy involves the protection of the N-1 indazole nitrogen with a group like tetrahydropyran-2-yl (THP). google.com This protection allows for subsequent reactions, such as a Heck reaction at the 3-position. google.com The SEM group is another example of a protecting group that can be used for the regioselective protection of the N-2 position of indazoles. nih.gov This group can be removed under specific conditions, such as treatment with TBAF or aqueous HCl. nih.gov
The choice of protecting groups must be compatible with the planned synthetic steps. For instance, in a multi-step synthesis, a "permanent" protecting group might be used for a functional group that needs to be masked throughout several steps, while a "temporary" protecting group is used for a group that will be modified earlier in the sequence. bham.ac.uk
Table 4: Examples of Protecting Groups and Their Orthogonality
| Protecting Group | Functional Group Protected | Removal Conditions | Orthogonal to |
| Tetrahydropyran-2-yl (THP) | N-1 of Indazole | Acidic conditions | Groups stable to acid |
| 2-(trimethylsilyl)ethoxymethyl (SEM) | N-2 of Indazole | TBAF or aqueous HCl | Groups stable to fluoride (B91410) or mild acid |
| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | Acidic conditions or fluoride | Acetals, Benzyl ethers |
| Benzyl (Bn) | Hydroxyl, Amine | Hydrogenolysis | Silyl ethers, Carbamates |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Piperidine | t-Boc, Dde/ivDde |
| tert-Butoxycarbonyl (Boc) | Amine | Acidic conditions (e.g., TFA) | Fmoc |
Optimization of Reaction Parameters and Yield Enhancement for 4-Bromo-3-iodo-1H-indazole-6-carbonitrile
Optimizing reaction parameters is crucial for maximizing the yield and purity of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile. Key parameters that are often optimized include the choice of catalyst, solvent, base, temperature, and reaction time.
In palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly impact the reaction's efficiency. For Suzuki-Miyaura reactions, ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands like Xantphos are often screened. orgsyn.org The base used, such as potassium carbonate or cesium carbonate, and the solvent, for example, dimethylformamide (DMF) or tetrahydrofuran (THF), also play a critical role. nih.govias.ac.in
For copper-mediated reactions, extensive screening of the base's basicity, nucleophilicity, and stoichiometry, as well as the reaction temperature, is often necessary to achieve optimal yields. thieme-connect.com In the synthesis of 1H-indazoles via an intramolecular Ullmann-type reaction, careful control of temperature and time during hydrazone formation is required to minimize the formation of undesired side products. thieme-connect.com
The synthesis of 1H-indazole-3-carbonitrile from 3-iodo-1H-indazole has been optimized using a palladium-catalyzed cyanation reaction. The reaction conditions involved using potassium ferrocyanide as the cyanide source, allylpalladium(II) chloride dimer as the palladium source, and Xantphos as the ligand in a mixture of dimethylacetamide and water. The temperature was carefully controlled, with the reaction being heated to 95 °C. orgsyn.org
Furthermore, the synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles via a Suzuki coupling reaction was optimized by screening different palladium catalysts and bases, with Pd(OAc)₂ and CsF being found to be effective. ias.ac.in These examples underscore the importance of systematic optimization of reaction conditions to enhance the yield of the desired product.
Chemical Reactivity and Derivatization of 4 Bromo 3 Iodo 1h Indazole 6 Carbonitrile
Nucleophilic and Electrophilic Substitution Reactions on the Indazole Core
The reactivity of the indazole ring in 4-Bromo-3-iodo-1H-indazole-6-carbonitrile is significantly influenced by the presence of two halogen atoms and a strongly electron-withdrawing carbonitrile group. These substituents modulate the electron density of the aromatic system, thereby directing the course of substitution reactions.
Halogen-Directed Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (SEAr) on the indazole ring is generally challenging due to the electron-deficient nature of the heterocyclic system, which is further exacerbated by the presence of the bromo and cyano groups. wikipedia.org These groups deactivate the ring towards electrophilic attack. wikipedia.org Any potential electrophilic substitution would likely occur at the C-5 or C-7 positions, guided by the directing effects of the existing substituents and the indazole nitrogen atoms. However, direct electrophilic substitution on such a deactivated system is often not a preferred synthetic strategy.
Nucleophilic aromatic substitution (SNAr) is a more plausible pathway for the functionalization of this indazole core, particularly at the positions activated by the electron-withdrawing groups. The carbonitrile group at C-6, along with the halogens at C-3 and C-4, enhances the electrophilicity of the benzene (B151609) ring portion of the indazole, making it more susceptible to attack by nucleophiles. However, the displacement of a halide ion directly from the ring by a nucleophile would require harsh reaction conditions and may lead to a mixture of products.
Reactivity Profile of the Carbonitrile Group in Synthetic Transformations
The carbonitrile group at the C-6 position is a versatile functional handle that can undergo a variety of synthetic transformations. These reactions provide a pathway to a diverse range of derivatives.
One of the primary reactions of the nitrile group is its hydrolysis to a carboxylic acid under acidic or basic conditions. This transformation allows for the introduction of an acidic moiety, which can be further derivatized into esters, amides, or other functional groups.
The carbonitrile group can also be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This introduces a basic center into the molecule, which is a common feature in many biologically active compounds.
Furthermore, the nitrile can participate in cycloaddition reactions , for instance, with azides to form tetrazoles, which are important isosteres of carboxylic acids in medicinal chemistry. organic-chemistry.org Organometallic reagents, such as Grignard reagents, can also add to the carbonitrile to yield ketones after hydrolysis.
Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile
Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of halogenated aromatic and heteroaromatic compounds. semanticscholar.org The presence of both a bromo and an iodo substituent on the indazole ring of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile allows for sequential and site-selective cross-coupling reactions, owing to the differential reactivity of the C-I and C-Br bonds. Generally, the order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. nih.govacs.org This differential reactivity enables the selective functionalization at the C-3 position (iodo) while leaving the C-4 position (bromo) intact for subsequent transformations.
Suzuki-Miyaura Coupling for Aryl/Heteroaryl Functionalization
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov For 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, the Suzuki-Miyaura reaction is expected to proceed selectively at the C-3 position due to the higher reactivity of the C-I bond compared to the C-Br bond. researchgate.net
By carefully selecting the palladium catalyst, ligand, and reaction conditions, a wide range of aryl and heteroaryl groups can be introduced at the C-3 position. For instance, using a catalyst system like Pd(PPh3)4 and a base such as Na2CO3 or Cs2CO3, the reaction with an arylboronic acid would yield the 3-aryl-4-bromo-1H-indazole-6-carbonitrile derivative. The remaining bromo group at the C-4 position can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions or with a more active catalyst system to introduce a different aryl or heteroaryl group, leading to the synthesis of 3,4-diaryl-1H-indazole-6-carbonitriles.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling on a Bromo-Iodo Substituted Heterocycle
| Entry | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |
| 1 | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | 1,4-Dioxane/H2O | 80 | 3-Phenyl-4-bromo-1H-indazole-6-carbonitrile |
| 2 | 2-Thienylboronic acid | PdCl2(dppf) | dppf | Cs2CO3 | DME | 90 | 4-Bromo-3-(thiophen-2-yl)-1H-indazole-6-carbonitrile |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/EtOH/H2O | 100 | 4-Bromo-3-(4-methoxyphenyl)-1H-indazole-6-carbonitrile |
Note: This table is illustrative and based on typical conditions for similar substrates. Actual conditions for 4-Bromo-3-iodo-1H-indazole-6-carbonitrile may vary.
Heck and Sonogashira Coupling Reactions
The Heck reaction , which couples an aryl or vinyl halide with an alkene, can also be applied to functionalize 4-Bromo-3-iodo-1H-indazole-6-carbonitrile. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the reaction is expected to occur preferentially at the C-3 position. This would allow for the introduction of a variety of substituted vinyl groups, which are valuable synthons for further chemical modifications.
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction is highly efficient for the formation of C(sp2)-C(sp) bonds. For 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, a selective Sonogashira coupling at the C-3 position would yield a 3-alkynyl-4-bromo-1H-indazole-6-carbonitrile. The resulting alkynyl group can be further elaborated, for example, through hydration to a ketone, reduction to an alkane or alkene, or participation in click chemistry reactions.
Table 2: Predicted Selective Heck and Sonogashira Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product |
| Heck | Styrene | Pd(OAc)2, P(o-tolyl)3 | Et3N | DMF | 4-Bromo-3-styryl-1H-indazole-6-carbonitrile |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI | Et3N | THF | 4-Bromo-3-(phenylethynyl)-1H-indazole-6-carbonitrile |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh3)4, CuI | i-Pr2NH | Toluene | 4-Bromo-3-((trimethylsilyl)ethynyl)-1H-indazole-6-carbonitrile |
Note: This table is illustrative and based on typical conditions for similar substrates. Actual conditions for 4-Bromo-3-iodo-1H-indazole-6-carbonitrile may vary.
Buchwald-Hartwig Amination and Other C-N Bond Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. The selective amination of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile at the C-3 position would provide access to a wide array of 3-amino-4-bromo-1H-indazole-6-carbonitrile derivatives. nih.govacs.orgresearchgate.netacs.org
The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often employed to facilitate the reaction with a broad range of amines, including primary and secondary alkyl- and arylamines.
Table 3: Anticipated Buchwald-Hartwig Amination Conditions
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |
| Aniline (B41778) | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 4-Bromo-3-(phenylamino)-1H-indazole-6-carbonitrile |
| Morpholine | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 110 | 4-Bromo-3-(morpholino)-1H-indazole-6-carbonitrile |
| Benzylamine | PdCl2(dppf) | dppf | K3PO4 | THF | 80 | 3-(Benzylamino)-4-bromo-1H-indazole-6-carbonitrile |
Note: This table is illustrative and based on typical conditions for similar substrates. Actual conditions for 4-Bromo-3-iodo-1H-indazole-6-carbonitrile may vary.
Functionalization at the 1H-Indazole Nitrogen Atom (N-alkylation, N-arylation, N-acylation)
The nitrogen atom of the 1H-indazole ring is a key site for derivatization, enabling the introduction of alkyl, aryl, and acyl groups. These modifications can significantly alter the molecule's steric and electronic properties, which is a common strategy in medicinal chemistry to fine-tune biological activity.
N-Alkylation: The alkylation of the indazole nitrogen is typically achieved by reacting 4-bromo-3-iodo-1H-indazole-6-carbonitrile with an alkylating agent, such as an alkyl halide or tosylate, in the presence of a base. The choice of base and solvent is crucial for controlling the regioselectivity of the reaction, which can occur at either the N1 or N2 position. For many 1H-indazoles, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N1-alkylated product. organic-chemistry.orgchim.it Conversely, employing conditions such as cesium carbonate (Cs2CO3) in dimethylformamide (DMF) can sometimes lead to different regioselectomeric ratios. organic-chemistry.org The steric and electronic nature of the substituents on the indazole ring also plays a significant role in directing the alkylation. organic-chemistry.orgchim.it
N-Arylation: The introduction of an aryl group at the indazole nitrogen, or N-arylation, is commonly carried out using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method, often employing a palladium catalyst in the presence of a suitable ligand and a base to couple the indazole with an aryl halide. acs.org Copper-catalyzed N-arylation reactions have also been developed and can be effective for a range of substrates. orgsyn.org
N-Acylation: N-acylation involves the introduction of an acyl group, typically by reacting the indazole with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction is often regioselective for the N1 position, as the N2-acylated product can isomerize to the more thermodynamically stable N1-acylindazole. organic-chemistry.org This transformation is useful for installing protecting groups or for introducing functionalities that can be used in subsequent chemical steps.
Table 1: Representative Conditions for N-Functionalization of Indazoles
| Reaction Type | Typical Reagents & Catalysts | Product |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, Cs2CO3) | N-Alkyl-4-bromo-3-iodo-1H-indazole-6-carbonitrile |
| N-Arylation | Aryl halide, Palladium or Copper catalyst, Ligand, Base | N-Aryl-4-bromo-3-iodo-1H-indazole-6-carbonitrile |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-4-bromo-3-iodo-1H-indazole-6-carbonitrile |
Redox Chemistry of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile
The redox behavior of 4-bromo-3-iodo-1H-indazole-6-carbonitrile is influenced by its various functional groups, each of which can potentially undergo oxidation or reduction.
While the indazole ring is generally susceptible to oxidation, the presence of electron-withdrawing groups such as bromo, iodo, and cyano is expected to render the ring more resistant to oxidative processes. Specific oxidation pathways for 4-bromo-3-iodo-1H-indazole-6-carbonitrile are not extensively documented. However, it is plausible that under forcing oxidative conditions, transformation of the indazole ring could occur. Additionally, certain synthetic methodologies can lead to the oxidation of substituents, such as the conversion of an alkyl group to a carbonyl, though this is dependent on the specific derivatives being used.
The reduction of 4-bromo-3-iodo-1H-indazole-6-carbonitrile offers synthetically valuable transformations. The carbon-iodine bond is weaker than the carbon-bromine bond, allowing for the selective reduction of the iodo group. This can be achieved through catalytic hydrogenation using a palladium catalyst or with various chemical reducing agents.
The nitrile group is also amenable to reduction. Catalytic hydrogenation, often with a nickel-based catalyst, can convert the nitrile to a primary amine (aminomethyl group). This resulting amine provides a handle for further functionalization, such as amide formation or the introduction of other nitrogen-containing moieties. Alternative methods for nitrile reduction, such as the use of diisobutylaluminium hydride (DIBAL-H), can lead to the formation of an aldehyde. chemrxiv.org
Table 2: Potential Reduction Methodologies
| Functional Group | Reducing Agent/Method | Resulting Functional Group |
| 3-Iodo | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydrogen |
| 6-Carbonitrile | Catalytic Hydrogenation (e.g., H₂, Raney Ni) | Aminomethyl |
| 6-Carbonitrile | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde |
Annulation and Fused Ring System Formation via 4-Bromo-3-iodo-1H-indazole-6-carbonitrile
The presence of two distinct halogen atoms makes 4-bromo-3-iodo-1H-indazole-6-carbonitrile an excellent substrate for the construction of fused polycyclic systems through sequential, site-selective cross-coupling reactions. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions allows for a stepwise functionalization approach.
A typical strategy would involve an initial cross-coupling reaction, such as a Suzuki, Sonogashira, or Heck reaction, at the more reactive 3-position (C-I bond). This would introduce a new substituent that could be designed to participate in a subsequent intramolecular cyclization reaction involving the bromo group at the 4-position. For instance, a Sonogashira coupling to introduce an alkyne at the 3-position, followed by an intramolecular Heck reaction, could lead to the formation of a new fused ring. This stepwise approach provides a high degree of control over the final molecular architecture, enabling the synthesis of complex, polycyclic indazole derivatives. The development of nickel-catalyzed annulation reactions also presents a potential avenue for the formation of fused systems from dihaloarenes. youtube.com
Table of Mentioned Chemical Compounds
| Chemical Name |
| 4-Bromo-3-iodo-1H-indazole-6-carbonitrile |
| Sodium hydride |
| Tetrahydrofuran |
| Cesium carbonate |
| Dimethylformamide |
| Palladium |
| Copper |
| Acyl chloride |
| Acyl anhydride |
| Raney Nickel |
| Diisobutylaluminium hydride |
Advanced Structural Characterization of 4 Bromo 3 Iodo 1h Indazole 6 Carbonitrile and Analogues
Comprehensive Spectroscopic Analyses
Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. For substituted indazoles, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provides a complete picture of the atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR techniques)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, the analysis of ¹H and ¹³C NMR spectra would provide crucial information about the proton and carbon environments within the molecule.
While specific spectral data for 4-Bromo-3-iodo-1H-indazole-6-carbonitrile is not extensively available in peer-reviewed literature, data from analogous compounds can be used for comparative analysis. For instance, the ¹H and ¹³C NMR spectra of various substituted indazoles have been extensively studied. achemblock.comrsc.orgresearchgate.net In a typical ¹H NMR spectrum of a 1H-indazole, the N-H proton appears as a broad singlet at a downfield chemical shift, often above 10 ppm. chemicalbook.com The aromatic protons on the benzene (B151609) ring would exhibit characteristic splitting patterns depending on their substitution. For the target molecule, two singlets would be expected for the protons at the C-5 and C-7 positions.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The carbonitrile carbon (C≡N) would resonate in the range of 110-125 ppm. The carbons attached to the bromine and iodine atoms would show characteristic shifts, with the carbon bearing the more electronegative bromine atom appearing at a relatively lower field compared to the one with iodine. DFT calculations can be employed to predict chemical shifts, which often show good correlation with experimental data. chemicalbook.com
2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable in assigning the proton and carbon signals unequivocally. For example, HMBC would show correlations between the N-H proton and the carbons of the pyrazole (B372694) and benzene rings, confirming the 1H-tautomer.
¹⁹F NMR would be relevant for analogues containing fluorine substituents. The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural insights. bldpharm.com
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Indazoles Note: This table presents data for analogous compounds to illustrate expected chemical shifts.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| 3-(2-Chlorophenyl)-1H-indazole nih.gov | CDCl₃ | 10.71 (s, 1H), 7.72 (d, J = 8.2 Hz, 1H), 7.63-7.62 (m, 1H), 7.60-7.56 (m, 1H), 7.47-7.37 (m, 4H), 7.24-7.17 (dt, J = 7.3, 1.3 Hz, 1H) | 143.8, 140.8, 133.8, 132.4, 132.2, 130.2, 129.7, 126.9, 126.7, 121.9, 21.4, 121.0, 110.2 |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole chemicalbook.com | CDCl₃ | 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (C₈H₃BrIN₃), the expected monoisotopic mass can be calculated with high precision. HRMS analysis of related halogenated indazoles has been successfully used to confirm their molecular formulas. chemicalbook.comnih.gov The isotopic distribution pattern, particularly due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), would provide further confirmation of the compound's identity.
Table 2: HRMS Data for Representative Indazole Analogues Note: This table presents data for analogous compounds to illustrate the method's utility.
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| 3-tert-Butyl-1H-indazole | ESI | 175.1230 | 175.1227 | nih.gov |
| 3-(2-Chlorophenyl)-1H-indazole | ESI | 229.0527 | 229.0524 | nih.gov |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. For 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, key vibrational modes would include:
N-H stretch: A characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3400 cm⁻¹.
C≡N stretch: A sharp, intense absorption in the IR spectrum around 2220-2260 cm⁻¹.
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
C=C and C=N stretches: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the indazole ring system.
C-Br and C-I stretches: These vibrations occur in the fingerprint region of the spectrum (below 1000 cm⁻¹) and can be more challenging to assign definitively without computational support.
Raman spectroscopy would provide complementary information, particularly for the non-polar C≡N and the aromatic ring vibrations.
Conformational Analysis and Tautomerism Studies of the Indazole System (e.g., 1H vs. 2H tautomerism)
Indazole and its derivatives can exist in two main tautomeric forms: the 1H- and 2H-tautomers. researchgate.netbldpharm.com The position of the proton on the nitrogen atoms of the pyrazole ring is influenced by the substituents on the indazole core and the surrounding environment (e.g., solvent polarity).
Generally, the 1H-indazole tautomer is thermodynamically more stable and therefore the predominant form in solution and the solid state. researchgate.netnih.gov However, the 2H-tautomer can be stabilized by specific intra- or intermolecular interactions. bldpharm.com For instance, in less polar solvents, the 2H-tautomer of certain substituted indazoles can be stabilized by intramolecular hydrogen bonds. bldpharm.com
The tautomeric equilibrium can be studied using various techniques, including NMR spectroscopy, where the chemical shifts and coupling constants are sensitive to the tautomeric form. rsc.orgbldpharm.com Computational methods, such as Density Functional Theory (DFT), are also powerful tools for predicting the relative stabilities of the different tautomers. chemicalbook.combldpharm.com For 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, it is expected that the 1H-tautomer would be the more stable form, though the influence of the electron-withdrawing nitrile group on the tautomeric equilibrium would be an interesting area for investigation.
Circular Dichroism (CD) and Optical Rotation Studies (for chiral derivatives)
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While 4-Bromo-3-iodo-1H-indazole-6-carbonitrile itself is achiral, chiral derivatives can be synthesized, for example, by introducing a chiral substituent or through the formation of atropisomers if rotation around a single bond is restricted. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules.
Even achiral indazole molecules can form chiral supramolecular structures in the solid state, such as helical chains, which can be studied using vibrational circular dichroism (VCD). rsc.org For chiral indazole derivatives, electronic circular dichroism (ECD) in combination with quantum chemical calculations can be a reliable method for assigning the absolute configuration. researchgate.net
Theoretical and Computational Chemistry of 4 Bromo 3 Iodo 1h Indazole 6 Carbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. researchgate.net By approximating the many-electron Schrödinger equation, DFT provides insights into a molecule's properties, reactivity, and spectroscopic behavior. For 4-bromo-3-iodo-1H-indazole-6-carbonitrile, DFT calculations can elucidate the influence of its unique substitution pattern—a bromine atom at position 4, an iodine atom at position 3, and a nitrile group at position 6—on the indazole core.
Molecular Orbital Analysis and Frontier Orbitals
A key aspect of DFT analysis is the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov
Table 1: Illustrative Frontier Orbital Energies for Substituted Indazoles (Analogous Systems)
| Compound (Analogous System) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 3-Carboxamide Indazole Derivative 8a | -6.5 | -1.5 | 5.0 |
| 3-Carboxamide Indazole Derivative 8c | -6.8 | -1.8 | 5.0 |
| 3-Carboxamide Indazole Derivative 8s | -7.2 | -2.2 | 5.0 |
Data sourced from a DFT study on 3-carboxamide indazole derivatives. nih.gov
Electrostatic Potential Surface Mapping
The electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. It illustrates the regions of positive and negative electrostatic potential on the molecular surface. In a study on halogenated benzimidazole-like ligands, it was shown that the ESP is a critical factor in their binding affinity to biological targets. nih.gov Halogenation was found to increase the positive charge on the aromatic part of the molecule. nih.gov
For 4-bromo-3-iodo-1H-indazole-6-carbonitrile, an ESP map would likely reveal regions of negative potential around the nitrogen atoms of the indazole ring and the nitrile group, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atom on the indazole nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The halogen substituents, bromine and iodine, can also exhibit regions of positive potential, known as sigma-holes, which can participate in halogen bonding interactions. rsc.org
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and the influence of the solvent environment. For a molecule like 4-bromo-3-iodo-1H-indazole-6-carbonitrile, MD simulations can be employed to explore its conformational landscape and how it interacts with solvent molecules, which is crucial for understanding its behavior in a biological milieu.
In a study on indazole derivatives as HIF-1α inhibitors, MD simulations were used to assess the stability of the ligand-protein complex. nih.gov The simulations showed that the most potent compound remained stable within the active site of the protein. nih.gov Similarly, for 4-bromo-3-iodo-1H-indazole-6-carbonitrile, MD simulations could be used to understand its flexibility and preferred conformations in different solvents, which would be essential for predicting its pharmacokinetic properties. Conformational analysis of substituted indazoles has also been performed using molecular mechanics and semiempirical quantum-mechanical methods to understand their structural features. researchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates and calculating the energies of transition states. Transition state theory explains reaction rates by assuming a quasi-equilibrium between reactants and the transition state complex. wikipedia.orgresearchgate.netyoutube.com For the synthesis of 4-bromo-3-iodo-1H-indazole-6-carbonitrile, computational methods could be used to explore various synthetic routes and optimize reaction conditions.
For example, the synthesis of indazoles can be achieved through various methods, including intramolecular Ullmann-type reactions and transition-metal-catalyzed C-H activation/annulation sequences. researchgate.netresearchgate.net Quantum chemical calculations have been used to study the reaction mechanism of copper-catalyzed indazole synthesis, exploring different pathways such as oxidative addition and single-electron transfer. researchgate.net Detailed mechanistic investigations of electrochemical methods for synthesizing 1H-indazole derivatives have also been conducted, suggesting radical pathways. nih.gov Such computational studies can provide a deeper understanding of the reaction landscape and guide the development of more efficient synthetic strategies for compounds like 4-bromo-3-iodo-1H-indazole-6-carbonitrile.
Ligand-Target Docking Studies and Binding Affinity Predictions at the Molecular Level
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein, as well as the binding affinity of the complex. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. researchgate.net For 4-bromo-3-iodo-1H-indazole-6-carbonitrile, docking studies could be performed to identify potential biological targets and to predict its binding mode and affinity.
Numerous studies have employed molecular docking to investigate the interaction of indazole derivatives with various protein targets, such as kinases and other enzymes. nih.govnih.govnih.gov For instance, docking studies on novel indazole derivatives as ASK1 inhibitors revealed key interactions with the kinase active site. nih.gov In another study, docking of 3-carboxamide indazole derivatives into the active site of a renal cancer-related protein identified compounds with high binding energies. nih.gov These studies often reveal the importance of hydrogen bonds and hydrophobic interactions in the binding of indazole-based ligands. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength.
Table 2: Illustrative Binding Affinities of Indazole Derivatives with a Protein Target (Analogous Systems)
| Compound (Analogous System) | Binding Energy (kcal/mol) |
|---|---|
| Indazole Derivative 8v | -8.5 |
| Indazole Derivative 8w | -8.7 |
| Indazole Derivative 8y | -9.1 |
Data sourced from a docking study of 3-carboxamide indazole derivatives with a renal cancer-related protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.
Several QSAR and QSPR studies have been conducted on indazole derivatives. For example, a QSAR analysis of indazole estrogens helped to elucidate the structural requirements for their selectivity towards the beta-estrogen receptor. nih.gov Another study developed 3D-QSAR models for indazole derivatives as HIF-1α inhibitors, which provided a structural framework for designing new and more potent inhibitors. nih.gov These models often use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build the correlation. For 4-bromo-3-iodo-1H-indazole-6-carbonitrile, QSAR and QSPR models could be developed based on a series of analogous compounds to predict its biological activity and physicochemical properties, such as solubility and lipophilicity. ijcrt.org
Molecular Mechanisms and Pre Clinical Biological Applications of 4 Bromo 3 Iodo 1h Indazole 6 Carbonitrile Derivatives
Interaction with Specific Molecular Targets (Enzymes, Receptors, Nucleic Acids)
Derivatives built upon the indazole-6-carbonitrile core have been shown to interact with a variety of important biological macromolecules, leading to the modulation of their functions. These interactions are foundational to their therapeutic potential.
The indazole core is a prominent feature in numerous kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth, proliferation, and death. nih.govrsc.org Many indazole derivatives have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer and inflammatory diseases. nih.govinnovatpublisher.com
While specific inhibition data for derivatives of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile against JNK, EGFR, and EZH1/EZH2 are not extensively detailed in the public domain, the broader family of indazole derivatives has demonstrated significant activity against various kinases. For instance, pazopanib (B1684535), an indazole-based drug, is a multi-targeted tyrosine kinase inhibitor. nih.govnih.gov Furthermore, derivatives of indazole have been explored as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory responses. nih.govacs.org The development of dual inhibitors targeting both butyrylcholinesterase (BChE) and p38α MAPK from an indazole scaffold highlights the versatility of this core in designing selective kinase inhibitors. acs.org The general ability of the indazole scaffold to fit into the ATP-binding pocket of kinases supports the potential for derivatives of 4-bromo-3-iodo-1H-indazole-6-carbonitrile to be developed as inhibitors of kinases like EGFR, JNK, and others. mdpi.com
Table 1: Examples of Indazole Derivatives as Kinase Inhibitors This table is representative of the broader indazole class, as specific data for 4-bromo-3-iodo-1H-indazole-6-carbonitrile derivatives is limited.
| Indazole Derivative Class | Target Kinase | Therapeutic Area | Reference |
| Pazopanib | VEGFR, PDGFR, c-Kit | Cancer | nih.govnih.gov |
| Axitinib | VEGFR | Cancer | nih.gov |
| N-substituted prolinamido indazoles | Rho-kinase (ROCK) | Cancer, Hypertension | nih.govnih.gov |
| ARRY-371797 based derivatives | p38α MAPK | Inflammatory Diseases, Cardiomyopathy | nih.govacs.org |
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. nih.govnih.gov Inhibition of this channel can reduce the excitability of pain-sensing neurons. Research has identified 3-aryl-indazole derivatives as potent and selective inhibitors of NaV1.7. nih.gov These compounds effectively block the channel, demonstrating efficacy in preclinical models of inflammatory and neuropathic pain. The indazole core in these molecules plays a critical role in their interaction with the channel protein. The development of selective NaV1.7 inhibitors is a key strategy for creating non-opioid analgesics. nih.gov The structural features of 4-bromo-3-iodo-1H-indazole-6-carbonitrile, particularly the potential for substitution at the 3-position, make its derivatives promising candidates for exploration as NaV1.7 modulators. nih.gov
Table 2: NaV1.7 Inhibition by an Indazole Derivative Data based on a representative compound from the indazole-acylsulfonamide series.
| Compound | Target | Activity (IC50) | Preclinical Model Efficacy | Reference |
| Indazole-acylsulfonamide (Compound 29) | NaV1.7 | Potent Inhibition | Efficacious in mouse formalin and CFA-induced thermal hyperalgesia models | nih.gov |
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan. nih.gov In the context of cancer, IDO1 is overexpressed by tumor cells to create an immunosuppressive microenvironment, allowing the tumor to evade the immune system. nih.govnih.gov Consequently, inhibitors of IDO1 are actively being pursued as cancer immunotherapeutics. mdpi.com
Derivatives of 1H-indazole have been identified as a novel class of potent IDO1 inhibitors. nih.gov Specifically, a series of 4,6-substituted-1H-indazole derivatives were synthesized and found to have significant inhibitory activity against both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov The structure-activity relationship studies indicated that substitutions at the 4- and 6-positions of the indazole ring are crucial for inhibitory potency. nih.gov One such derivative, compound 35 from the study, demonstrated potent IDO1 inhibition in both enzymatic and cellular assays and showed in vivo antitumor activity. nih.gov This strongly suggests that derivatives of 4-bromo-3-iodo-1H-indazole-6-carbonitrile, which is substituted at positions 3, 4, and 6, represent a promising scaffold for the development of IDO1 inhibitors. nih.govnih.gov
Table 3: IDO1/TDO Inhibitory Activity of a 4,6-Substituted-1H-indazole Derivative
| Compound | Target | Enzymatic IC50 | Cellular IC50 | Reference |
| Compound 35 (4,6-substituted-1H-indazole) | IDO1 | 0.74 µM | 1.37 µM (HeLa cells) | nih.gov |
| Compound 35 (4,6-substituted-1H-indazole) | TDO | 2.93 µM | 7.54 µM (A172 cells) | nih.gov |
Cellular Pathway Modulation in in vitro Studies
The interaction of these derivatives with their molecular targets translates into measurable effects on cellular behavior, including the induction of programmed cell death in cancer cells and the modulation of inflammatory signals.
A key mechanism by which many anticancer agents work is by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest, which prevents cancer cells from proliferating. nih.govjmb.or.kr Kinase inhibitors, including those based on heterocyclic scaffolds like indazole, often exert their anti-tumor effects through these pathways. nih.govmdpi.com For example, the inhibition of kinases like EGFR can disrupt downstream signaling pathways that promote cell survival, leading to cell cycle arrest and apoptosis. mdpi.com
Studies on various heterocyclic compounds have shown that they can arrest the cell cycle at different phases, such as G1/S or G2/M, and trigger apoptosis through the activation of caspases and modulation of pro- and anti-apoptotic proteins like p53 and Bcl-2. nih.govmdpi.com While direct studies on 4-bromo-3-iodo-1H-indazole-6-carbonitrile derivatives are not widely published, the established role of indazole derivatives as kinase and IDO1 inhibitors provides a strong rationale for their ability to induce these cellular outcomes. nih.govnih.gov IDO1 inhibition itself can lead to T-cell apoptosis being blocked and can also have direct effects on tumor cells. mdpi.comgoogle.com Therefore, derivatives of this compound are expected to suppress cancer cell proliferation by arresting the cell cycle and initiating apoptosis. mdpi.comnih.gov
Indazole derivatives have been recognized for their anti-inflammatory properties. innovatpublisher.comtaylorandfrancis.com The molecular targets discussed above, namely kinases like p38 MAPK and the enzyme IDO1, are pivotal in regulating inflammatory pathways.
The p38 MAPK pathway is a key signaling cascade that responds to inflammatory stimuli and cellular stress, leading to the production of pro-inflammatory cytokines. nih.gov Inhibitors of p38 MAPK based on the indazole scaffold can therefore suppress these inflammatory responses. acs.org
Furthermore, IDO1 plays a critical role in creating what is known as "tumor-promoting" inflammation. nih.gov By inhibiting IDO1, derivatives of 4-bromo-3-iodo-1H-indazole-6-carbonitrile could potentially reverse this immunosuppressive and pro-inflammatory state within the tumor microenvironment. nih.govnih.gov The anti-inflammatory drug benzydamine (B159093) is itself an indazole derivative, underscoring the utility of this chemical class in modulating inflammation. researchgate.nettaylorandfrancis.com
Pre-clinical Efficacy in Model Systems (In vitro/Animal Models, excluding human clinical data)
The pre-clinical evaluation of derivatives synthesized from the 4-Bromo-3-iodo-1H-indazole-6-carbonitrile scaffold has revealed a spectrum of biological activities, primarily focusing on their potential as antitumor, antimicrobial, and antiviral agents.
Derivatives of the indazole nucleus are well-regarded for their antitumor properties, often functioning as kinase inhibitors that interfere with cancer cell proliferation and survival pathways. nih.gov While direct studies on the antitumor activity of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile itself are not extensively documented in publicly available research, the broader class of bromo-indazole derivatives has demonstrated significant efficacy in various cancer cell lines.
One area of focus has been the development of indazole-based compounds as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. Overexpression of PLK4 is associated with several cancers, making it an attractive therapeutic target. nih.gov A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which can be conceptually derived from a 6-amino-indazole precursor, have shown remarkable PLK4 inhibitory activity. For instance, compound K17 from one such study demonstrated an IC₅₀ value of 0.3 nM against PLK4. nih.gov
Another approach involves the synthesis of 1H-indazole-3-amine derivatives. These compounds have been evaluated for their inhibitory effects on various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.gov One particular derivative, compound 6o , exhibited a promising IC₅₀ value of 5.15 µM against the K562 cell line and showed high selectivity when compared to normal cells (HEK-293, IC₅₀ = 33.2 µM). nih.govnih.gov Further investigation revealed that this compound induces apoptosis and affects the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov
The table below summarizes the in vitro antitumor activity of selected indazole derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov, nih.gov, |
| 6o | HEK-293 (Normal Kidney) | 33.2 | nih.gov, nih.gov, |
| 2f | 4T1 (Breast Cancer) | 0.23–1.15 | nih.gov |
| K17 | PLK4 (enzyme inhibition) | 0.0003 | nih.gov |
The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Indazole derivatives have been explored for their potential in this area. Specifically, 4-bromo-1H-indazole derivatives have been designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. nih.gov
In a study focused on these FtsZ inhibitors, several compounds showed notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov For example, compound 9 from this series was found to be highly active against S. pyogenes PS with a minimum inhibitory concentration (MIC) of 4 µg/mL, which was more potent than the standard drug ciprofloxacin. nih.gov Compounds 12 and 18 were significantly more active than the parent compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov
In addition to antibacterial properties, derivatives of 6-bromo-1H-indazole linked to 1,2,3-triazole moieties have been evaluated for their broad-spectrum antimicrobial efficacy against various bacterial and fungal strains, showing moderate to good inhibition in comparison to standard drugs. nih.govresearchgate.net
The table below presents the antibacterial activity of selected 4-bromo-1H-indazole derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 9 | S. pyogenes PS | 4 | nih.gov |
| 18 | S. aureus ATCC29213 | Not specified, but 4-fold weaker than ciprofloxacin | nih.gov |
| Various | S. aureus ATCC25923, E. coli ATCC25922, P. aeruginosa ATCC27853 | 128 (Minimum cell division concentration) | nih.gov |
While the antiviral activities of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile derivatives are not as extensively studied as their other biological properties, the broader class of nitrogen-containing heterocyclic compounds has been a source of antiviral drug discovery. For instance, a novel small molecule inhibitor of HIV-1 replication, CV-3 , was identified through structure-based virtual screening. researchgate.net This compound was found to inhibit HIV-1 replication with an IC₅₀ of 8.16 µM and low cytotoxicity. researchgate.net It acts by blocking the interaction between the viral protein Vif and the cellular protein CBFβ, which in turn rescues the antiviral activity of the host's APOBEC3 proteins. researchgate.net
Although CV-3 is not a direct derivative of the title compound, its discovery underscores the potential of small molecules, including those with heterocyclic scaffolds, to inhibit viral replication through novel mechanisms. This suggests that derivatives of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile could be worthy of investigation for their antiviral properties.
Utility as Molecular Probes for Biological Systems
Derivatives of the indazole scaffold, owing to their ability to specifically interact with biological targets such as kinases, can be developed into molecular probes. These probes are invaluable tools for dissecting complex biological processes. For example, by designing probes that can be used in proteomic profiling, researchers can identify the intended and unintended binding partners of a potential drug. This is crucial for understanding a drug's mechanism of action and for identifying potential off-target effects that could lead to toxicity.
Furthermore, as potent and selective inhibitors of specific proteins, indazole derivatives can be used to map cellular signaling pathways. By inhibiting a particular kinase, for instance, researchers can observe the downstream effects and thereby clarify the role of that protein in various biological cascades.
Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) Investigations
The development of effective indazole-based therapeutic agents relies heavily on understanding their structure-activity relationships (SAR) and structure-target relationships (STR). SAR studies explore how modifications to the chemical structure of a compound affect its biological activity, while STR studies focus on the interactions between the compound and its biological target.
In the context of antitumor 1H-indazole-3-amine derivatives, preliminary SAR studies have yielded valuable insights. For example, the nature of the substituent at the C-5 position of the indazole ring has been shown to be critical for activity. The replacement of a 3-fluorophenyl group with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group led to a significant decrease in inhibitory activity against K562 cells, highlighting the importance of a para-fluorine substituent for potent antitumor effects in this series. nih.gov
For the N-(1H-indazol-6-yl)benzenesulfonamide derivatives targeting PLK4, the introduction of a benzenesulfonamide (B165840) fragment was designed to occupy a hydrophobic pocket near the DFG motif of the kinase. nih.gov Subsequent modifications to the benzene (B151609) ring led to the identification of compounds with sub-nanomolar inhibitory activity, demonstrating a clear SAR where specific substitutions enhance the interaction with the target enzyme. nih.gov
In the realm of antibacterial 4-bromo-1H-indazole derivatives targeting FtsZ, the position and nature of substituents on the indazole core influence the potency and spectrum of activity. The observed differences in activity between compounds like 9 , 12 , and 18 underscore the fine-tuning possible through chemical modification, providing a basis for the rational design of more effective antibacterial agents. nih.gov
Applications of Indazole Derivatives in Materials Science and Other Non Biological Fields
Corrosion Inhibition Studies and Mechanisms
Indazole derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments. researchgate.netmdpi.com Their inhibitory action stems from the presence of heteroatoms (nitrogen), aromatic rings, and often other functional groups containing oxygen or sulfur, which can act as adsorption centers on the metal surface. bohrium.comnih.gov
The primary mechanism of corrosion inhibition by indazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net This adsorption can occur through two main types of interactions: physisorption, which involves electrostatic forces between charged inhibitor molecules and the charged metal surface, and chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (like nitrogen) and the vacant d-orbitals of the metal atoms. mdpi.comnih.gov Studies have shown that the adsorption of many indazole inhibitors on metal surfaces, such as steel, follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. researchgate.netmdpi.com
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been widely used to evaluate the performance of these inhibitors. Potentiodynamic polarization curves often reveal that indazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net EIS results typically show an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor, confirming the formation of an adsorptive protective layer. researchgate.net
The efficiency of these inhibitors is influenced by their molecular structure. For instance, a study comparing 5-aminoindazole (B92378) (AIA) and 5-nitroindazole (B105863) (NIA) as corrosion inhibitors for carbon steel in 1 M HCl found that AIA exhibited higher inhibition efficiency. mdpi.com This was attributed to the electron-donating nature of the amino group (–NH2), which enhances the adsorption and protective layer formation, compared to the electron-withdrawing nitro group (–NO2). mdpi.com
Research on compounds like 2-methyl-6-nitro-2H-indazole and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole has demonstrated high inhibition efficiencies for C38 steel in acidic solutions, reaching over 96% at optimal concentrations. researchgate.net The efficiency, however, tends to decrease with rising temperature, which is a common characteristic for inhibitors that are physically adsorbed. researchgate.net
Table 1: Inhibition Efficiency of Selected Indazole Derivatives on Steel
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-methyl-6-nitro-2H-indazole (6NI2) | C38 Steel | 1 M HCl | 10⁻³ M | 96.49 | researchgate.net |
| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1) | C38 Steel | 1 M HCl | 10⁻³ M | 94.73 | researchgate.net |
| 5-aminoindazole (AIA) | Carbon Steel | 1 M HCl | 2 mM | >90 (inferred) | mdpi.com |
| 5-nitroindazole (NIA) | Carbon Steel | 1 M HCl | 2 mM | Lower than AIA | mdpi.com |
Role in Organic Electronics and Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Semiconductors)
The rigid, planar, and electron-rich structure of the indazole nucleus makes its derivatives promising candidates for use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). scilit.comnih.gov In OLEDs, materials are needed for various functions, including hole injection, hole transport, electron injection, electron transport, and light emission. The tunable electronic properties of indazole derivatives allow them to be engineered for these specific roles. researchgate.net
Indazole and its isomeric imidazole (B134444) derivatives are utilized both as emissive materials and as host materials for phosphorescent emitters. scilit.commdpi.com By modifying the indazole core with different electron-donating and electron-accepting groups, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be fine-tuned. This tuning is crucial for matching the energy levels of other layers within the OLED stack to ensure efficient charge injection and transport, as well as for controlling the emission color. rsc.org
Many indazole-based materials are designed as bipolar hosts, meaning they can transport both holes and electrons effectively. mdpi.comrsc.org This balanced charge transport is critical for confining the recombination of charge carriers within the emissive layer, thereby maximizing the device's efficiency. For example, derivatives combining carbazole (B46965) (a hole-transporting unit) and imidazole or oxadiazole (electron-transporting units) have been synthesized and shown to be effective bipolar hosts for phosphorescent OLEDs (PhOLEDs). mdpi.comrsc.org
Indazole derivatives have also been developed as fluorescent emitters, especially for the challenging deep-blue region of the spectrum. mdpi.comnih.gov For instance, carbazole-π-imidazole derivatives have been synthesized to function as blue-emitting materials. In one study, a non-doped OLED using a carbazole-biphenyl-imidazole derivative as the emitter achieved a deep-blue emission with Commission Internationale de l'Éclairage (CIE) coordinates of (0.159, 0.080) and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov
Table 2: Performance of Selected OLEDs Incorporating Indazole/Imidazole Derivatives
| Compound/Device Role | Emission Color | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) | Reference |
| Carbazole-diphenyl imidazole derivative (Emitter) | Deep-Blue | 1.1 | - | (0.16, 0.08) | mdpi.com |
| BCzB-PPI (Emitter) | Deep-Blue | 4.43 | 11,364 | (0.159, 0.080) | nih.gov |
| PyOxd-mCz (Host for FIrpic) | Blue | 20.8 | - | - | rsc.org |
| PyOxd-mCz (Host for Ir(ppy)₃) | Green | 16.4 | - | - | rsc.org |
| TNa-DPI (Emitter) | Deep-Blue | 5.78 | - | (0.152, 0.085) | cityu.edu.hk |
Precursor Utility in the Synthesis of Advanced Functional Materials
The indazole scaffold is a versatile building block, or precursor, for the synthesis of more complex, advanced functional materials. nih.govmdpi.com Its inherent chemical reactivity and the ability to introduce various functional groups at different positions on the bicyclic ring system allow for its incorporation into larger molecular architectures. nih.gov This makes it a valuable starting point for materials with tailored properties for applications in dyes, polymers, and other functional organic materials. nih.govresearchgate.net
The synthesis of novel heterocyclic systems often employs indazole derivatives as key intermediates. For example, 3-aminoindazole is a crucial starting material in three-component reactions to construct pyrimido[1,2-b]indazole skeletons. acs.org These resulting fused tricyclic compounds are themselves a class of functional materials with potential applications in various fields due to their extended π-conjugated systems. acs.org
Furthermore, the functionalization of the indazole ring, for instance through the introduction of iodo- and bromo-substituents, opens up a wide array of subsequent cross-coupling reactions. nih.gov Techniques like Suzuki and Heck reactions can be used to attach different aryl or vinyl groups, effectively extending the conjugation and modifying the electronic and optical properties of the molecule. mdpi.com This strategic functionalization is the foundation for creating new dyes and organic semiconductors. While much of the literature on indazole synthesis focuses on medicinal applications, the synthetic strategies developed are directly transferable to materials science. nih.govnih.gov By carefully choosing the building blocks to attach to the indazole core, chemists can design and create novel materials with specific absorption, emission, and charge-transport characteristics suitable for advanced technological applications.
Analytical Method Development for 4 Bromo 3 Iodo 1h Indazole 6 Carbonitrile
Chromatographic Separation Techniques for Purity and Quantification
Chromatographic techniques are paramount for assessing the purity of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile and for its quantification in various samples. The choice of technique depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the most common and versatile techniques for the analysis of non-volatile and thermally labile compounds like 4-Bromo-3-iodo-1H-indazole-6-carbonitrile. These methods offer high resolution, sensitivity, and precise quantification.
A typical reversed-phase HPLC method for the purity determination and assay of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile would involve a C18 or a phenyl-hexyl column. The latter can provide enhanced selectivity for halogenated aromatic compounds through alternative pi-pi interactions. chromforum.org A gradient elution is often preferred to resolve the main component from any potential impurities.
Table 1: Illustrative HPLC-UPLC Method Parameters
| Parameter | HPLC | UPLC |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min | 20% B to 90% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5 µL | 1 µL |
UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC, making it suitable for high-throughput screening.
Gas Chromatography (GC)
Gas chromatography is a viable option if 4-Bromo-3-iodo-1H-indazole-6-carbonitrile exhibits sufficient volatility and thermal stability. Given the presence of the polar indazole ring, derivatization might be necessary to improve its volatility and chromatographic behavior. However, direct injection is also possible with a high-temperature inlet and a suitable column.
A GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase.
Table 2: Hypothetical GC Method Parameters
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Mode | Split (50:1) |
Hyphenated Techniques for Enhanced Analytical Specificity (e.g., LC-MS, GC-MS)
To achieve a higher degree of confidence in the identification of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile and its potential impurities, hyphenated techniques are indispensable.
LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool that combines the separation capabilities of HPLC or UPLC with the mass-analyzing power of a mass spectrometer. This allows for the determination of the molecular weight of the parent compound and its fragments, providing structural information. For 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, electrospray ionization (ESI) in positive or negative mode would be the most probable ionization technique.
GC-MS (Gas Chromatography-Mass Spectrometry) , similarly, provides mass spectral data for the separated components from the GC. Electron ionization (EI) is a common ionization method in GC-MS, which can lead to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. For halogenated compounds, negative chemical ionization (NCI) can be a highly selective and sensitive technique. osti.govresearchgate.net The use of selective reaction monitoring (SRM) in tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, which is crucial for analyzing complex samples. nih.gov
Spectrophotometric and Fluorometric Methods for Detection
UV-Vis Spectrophotometry can be used for the quantification of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, provided it has a distinct chromophore and is free from interfering substances. Aromatic compounds generally exhibit strong absorption in the UV region. libretexts.orglibretexts.org The presence of the indazole ring system, along with the bromo, iodo, and nitrile substituents, would be expected to result in a characteristic UV spectrum. A solution of the compound in a suitable solvent like methanol (B129727) or acetonitrile would be prepared, and the absorbance would be measured at the wavelength of maximum absorption (λmax).
Fluorometric methods , which measure the fluorescence of a compound, can offer higher sensitivity and selectivity than spectrophotometry. However, not all molecules are naturally fluorescent. The fluorescence properties of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile would need to be experimentally determined. If it is not fluorescent, derivatization with a fluorescent tag could be explored.
Method Validation for Robustness, Accuracy, and Precision
Validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. researchgate.netpharmaguideline.com According to the International Council for Harmonisation (ICH) guidelines, the following parameters must be evaluated: slideshare.net
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. chromatographyonline.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. actascientific.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. actascientific.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. chromatographyonline.com
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 3: Illustrative Acceptance Criteria for HPLC Method Validation
| Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.995, baseline resolution > 2.0 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| LOD (S/N) | ≥ 3:1 |
| LOQ (S/N) | ≥ 10:1 |
| Robustness | % RSD of results should be within acceptable limits after minor changes in parameters |
Utilization as an Analytical Reference Standard
A well-characterized batch of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, with a high degree of purity, can be established as an analytical reference standard. alfa-chemistry.comresearchgate.net This reference standard is crucial for:
Identity Confirmation: Comparing the retention time and spectral data (e.g., UV, MS) of a sample with that of the reference standard.
Purity Assessment: Quantifying impurities in a sample by comparing their peak areas to the peak area of the reference standard.
Assay (Quantification): Determining the exact amount of the compound in a sample by using a calibration curve prepared from the reference standard.
The reference standard itself must be thoroughly characterized using a battery of analytical techniques (e.g., NMR, MS, elemental analysis, thermal analysis) to confirm its structure and establish its purity. chiroblock.comnih.gov Its stability should also be monitored over time under defined storage conditions.
Future Perspectives and Identification of Research Gaps in Halogenated Indazole Carbonitrile Chemistry
Exploration of Novel and Sustainable Synthetic Routes
Future research should focus on the development of more efficient and environmentally benign synthetic strategies. This includes the exploration of C-H activation and functionalization reactions to directly install bromo, iodo, and cyano groups onto the indazole scaffold. Such approaches would minimize the need for pre-functionalized starting materials and protecting group manipulations, thereby improving atom economy and reducing the environmental impact. Furthermore, the application of flow chemistry and microwave-assisted synthesis could offer advantages in terms of reduced reaction times, improved yields, and enhanced safety profiles for these transformations.
A significant research gap exists in the regioselective synthesis of such heavily substituted indazoles. The development of catalysts and reaction conditions that can precisely control the position of halogenation and cyanation on the indazole ring is crucial for accessing specific isomers like 4-Bromo-3-iodo-1H-indazole-6-carbonitrile.
Design and Synthesis of Multi-Functionalized Indazole Conjugates
The unique substitution pattern of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, featuring two different halogens and a nitrile group, offers a rich platform for post-synthetic modification and the creation of multi-functionalized indazole conjugates. The bromine and iodine atoms at positions 4 and 3, respectively, can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkynyl, and amino groups.
Future research should be directed towards the systematic exploration of these derivatization pathways. The design and synthesis of libraries of indazole conjugates based on the 4-Bromo-3-iodo-1H-indazole-6-carbonitrile core could lead to the discovery of compounds with novel biological activities. For instance, the introduction of pharmacophoric groups could transform this simple scaffold into potent enzyme inhibitors or receptor modulators.
A key research gap lies in understanding the differential reactivity of the C-Br and C-I bonds in this specific molecular context. Developing selective cross-coupling conditions that can discriminate between the two halogen atoms would enable a more controlled and stepwise elaboration of the indazole core, paving the way for the synthesis of highly complex and diverse molecular architectures.
Deeper Elucidation of Molecular Interaction Mechanisms
The biological activity of halogenated indazoles is intrinsically linked to their ability to form specific interactions with biomolecular targets. The bromine and iodine atoms in 4-Bromo-3-iodo-1H-indazole-6-carbonitrile can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. The nitrile group can act as a hydrogen bond acceptor or participate in other polar interactions.
A significant research gap exists in the detailed understanding of the molecular interaction mechanisms of this class of compounds. Future studies should employ a combination of experimental techniques, such as X-ray crystallography of protein-ligand complexes, and computational methods, including molecular docking and molecular dynamics simulations, to elucidate how these molecules bind to their biological targets.
A deeper understanding of these interactions will be invaluable for structure-based drug design efforts. It will enable the rational optimization of the indazole scaffold to enhance binding affinity and selectivity for specific biological targets, ultimately leading to the development of more effective therapeutic agents.
Integration of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile in Emerging Chemical Technologies
The unique electronic and structural features of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile make it an attractive candidate for integration into various emerging chemical technologies. The presence of heavy atoms like bromine and iodine can influence the photophysical properties of the molecule, suggesting potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or molecular sensors.
Future research should explore the potential of this and related halogenated indazoles in these technologically relevant areas. For instance, the synthesis of polymeric materials incorporating the indazole core could lead to new functional materials with tailored electronic or optical properties. The nitrile group can also be a versatile handle for covalent attachment to surfaces or other molecular entities.
The primary research gap in this area is the lack of fundamental studies on the photophysical and electronic properties of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile. A systematic investigation of its absorption and emission spectra, as well as its electrochemical behavior, is a prerequisite for exploring its potential in any technological application.
Challenges and Opportunities in the Academic Research Landscape of Indazole Chemistry
The academic research landscape of indazole chemistry is both challenging and rich with opportunities. A major challenge is the often-complex synthesis of polysubstituted indazoles with precise regiochemical control. Overcoming this hurdle will require continued innovation in synthetic methodology.
However, the opportunities are vast. The exploration of the chemical space around halogenated indazole carbonitriles is still in its infancy, offering a fertile ground for new discoveries. The academic community is well-positioned to contribute by:
Developing novel synthetic methods: Academic labs can focus on high-risk, high-reward projects aimed at discovering fundamentally new ways to construct and functionalize the indazole ring system.
Investigating fundamental properties: In-depth studies of the structural, electronic, and photophysical properties of compounds like 4-Bromo-3-iodo-1H-indazole-6-carbonitrile are essential for building a foundational understanding of this class of molecules.
Collaborating with industry: Partnerships between academic researchers and pharmaceutical or materials science companies can help translate fundamental discoveries into practical applications.
A significant opportunity lies in the interdisciplinary nature of this research. The study of halogenated indazole carbonitriles requires expertise in synthetic organic chemistry, medicinal chemistry, computational chemistry, and materials science. Fostering collaborations across these disciplines will be key to unlocking the full potential of this promising class of compounds.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, and how can regioselectivity be controlled?
Methodological Answer: The synthesis of halogenated indazoles often involves sequential halogenation and cyanation steps. For bromo-iodo derivatives, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) can introduce iodine at the 3-position after bromination at the 4-position. Regioselectivity is influenced by directing groups and reaction conditions. For example, using N-protected indazole intermediates (e.g., SEM-protected) ensures halogenation at specific positions . Cyanation at the 6-position can be achieved via copper(I)-mediated reactions under inert atmospheres to prevent oxidation .
Q. What purification techniques are recommended for isolating 4-Bromo-3-iodo-1H-indazole-6-carbonitrile with high purity?
Methodological Answer: Column chromatography with gradient elution (hexane/ethyl acetate) is effective for initial purification. For higher purity, recrystallization from mixed solvents (e.g., dichloromethane/hexane) is recommended. Analytical HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) ensures >95% purity. Handling moisture-sensitive intermediates under argon prevents decomposition .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR: H and C NMR confirm substitution patterns. The indazole NH proton appears as a broad singlet (~δ 12–13 ppm). Halogen-induced deshielding distinguishes bromo (δ 120–130 ppm in C) and iodo (δ 90–100 ppm) carbons.
- Mass Spectrometry: High-resolution ESI-MS provides exact mass confirmation (e.g., CHBrIN: calc. 347.8586).
- IR: CN stretch (~2220 cm) and NH stretch (~3400 cm) are diagnostic .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile?
Methodological Answer: Single-crystal X-ray diffraction using SHELXL or SHELXTL software provides unambiguous confirmation of the halogen positions and planarity of the indazole ring. Heavy atoms (Br, I) enhance scattering, improving data quality. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks. For air-sensitive crystals, mount under cold nitrogen streams (e.g., 100 K) to minimize disorder .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals to predict reactivity. Iodine’s polarizability lowers LUMO energy, favoring oxidative addition in Pd-catalyzed couplings. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS .
Q. How should researchers address contradictions in spectral data or crystallographic results?
Methodological Answer: Contradictions often arise from polymorphism or solvent inclusion. Iterative refinement in SHELXL and Hirshfeld surface analysis differentiate true structural features from artifacts. Cross-validate NMR with 2D techniques (HSQC, HMBC) to resolve signal overlap. For conflicting mass spectra, isotopic pattern analysis (e.g., Br/I ratios) confirms molecular identity .
Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?
Methodological Answer: Graph set analysis identifies robust N–H···N and C–H···π interactions that stabilize the crystal lattice. Indazole NH forms strong hydrogen bonds with nitrile groups (R(6) motifs), while halogen (Br, I) interactions contribute to layered packing. Thermal gravimetric analysis (TGA) correlates decomposition temperatures with intermolecular bond strengths .
Q. How can regioselectivity challenges in multi-step synthesis be systematically addressed?
Methodological Answer: Protecting group strategies (e.g., SEM or Boc) direct halogenation to specific positions. Competitive experiments with deuterated analogs track kinetic vs. thermodynamic control. Adjusting reaction temperature and catalyst loading (e.g., Pd(PPh) at 0.1–1 mol%) optimizes selectivity. LC-MS monitors intermediates in real time .
Q. What conditions destabilize 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, and how can degradation be mitigated?
Methodological Answer: Light and moisture induce dehalogenation or hydrolysis. Store under argon at –20°C in amber vials. Stability studies (HPLC tracking) under accelerated conditions (40°C/75% RH) identify degradation pathways. Adding radical scavengers (e.g., BHT) during synthesis reduces side reactions .
Q. How does the electronic interplay between bromine and iodine affect comparative reactivity studies?
Methodological Answer: Electron-withdrawing effects of Br and I alter σ-hole interactions in cross-couplings. Competitive coupling experiments (e.g., Suzuki with aryl boronic acids) show iodine’s superior leaving group ability. Hammett plots correlate substituent effects with reaction rates. XPS analysis quantifies halogen electronegativity impacts on charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
